N1-Cyclopropyl Substitution Enhances CYP11B1 Inhibitory Potency by Over 450-Fold Relative to Lead Compounds
The introduction of a cyclopropyl-substituted imidazole moiety in the design of CYP11B1 inhibitors produced a dramatic enhancement in potency compared to earlier lead compounds. Cyclopropyl analogue 4, which incorporates an N1-cyclopropyl-1H-imidazole substructure, exhibited an IC₅₀ value of 2.2 nM against CYP11B1 [1]. This represents a >450-fold improvement in potency relative to the parent compound etomidate (IC₅₀ ≈ 1000 nM) and surpasses other reference inhibitors in the same series [1].
| Evidence Dimension | CYP11B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.2 nM (cyclopropyl analogue 4, containing N1-cyclopropyl-1H-imidazole core) |
| Comparator Or Baseline | Etomidate: ~1000 nM; Lead compound I: >100 nM; Metyrapone: ~300 nM |
| Quantified Difference | ≥454-fold improvement in potency over etomidate |
| Conditions | Recombinant human CYP11B1 enzyme assay; J Med Chem 2012 |
Why This Matters
The cyclopropyl substitution at N1 is a critical determinant of target engagement potency; this structure-activity relationship cannot be recapitulated with unsubstituted imidazole or alkyl-substituted imidazole building blocks, directly informing the selection of 4-bromo-1-cyclopropyl-1H-imidazole for inhibitor design campaigns.
- [1] Yin L, Lucas S, Maurer F, Kazmaier U, Hu Q, Hartmann RW. Novel imidazol-1-ylmethyl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-ones as potent and selective CYP11B1 inhibitors for the treatment of Cushing's syndrome. J Med Chem. 2012;55(14):6629-6633. View Source
